N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S2/c1-12-2-8-15(9-3-12)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-14-6-4-13(20)5-7-14/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDLHDLHNJYXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tosyl Group: The tosylation of the dihydropyrimidinone core is carried out using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Chlorophenyl Group: This step involves the nucleophilic substitution reaction between the tosylated dihydropyrimidinone and 4-chloroaniline.
Formation of the Thioacetamide Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies suggest that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been investigated for its potential as an enzyme inhibitor. Preliminary findings indicate that it may inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases such as diabetes and cancer .
Case Studies
- Anticancer Activity Evaluation
- Antimicrobial Screening
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Core Scaffold Variations
- Pyrimidinone vs. Pyridine Cores: Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2, –3) replace the pyrimidinone with a pyridine ring. The pyridine-based compound exhibits potent insecticidal activity (LC₅₀ = 0.013 μg/mL against cowpea aphid), surpassing acetamiprid, likely due to the cyano group and styryl side chains enhancing π-π stacking and electron-withdrawing effects . In contrast, pyrimidinone cores (e.g., compounds in –5, 14) are more common in medicinal chemistry for their planar structure and hydrogen-bonding capacity.
Substituent Effects at Position 5
- Tosyl Group: The target compound’s tosyl group (p-toluenesulfonyl) may mimic the sulfonamide moieties in antimicrobial compounds like M11 and M12 (), which feature benzenesulfonamide substituents. Sulfonyl groups are known to enhance interactions with enzymes or receptors through hydrogen bonding and hydrophobic effects.
- Chalcone and Styryl Groups: Compound 5a () incorporates a chalcone moiety (4-chlorophenyl acryloyl) at position 5, demonstrating anti-hepatocellular carcinoma activity via dual STAT3/STAT5 inhibition (IC₅₀ = 2.8–4.3 μM). Styryl groups in compound 2 (–3) contribute to insecticidal activity by extending conjugation and improving membrane permeability .
Thioacetamide Modifications
- Halogenated Aryl Groups :
The 4-chlorophenyl group in the target compound is shared with anticonvulsant analogs like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (compound 5.4, ), which shows moderate activity in pentylenetetrazole-induced seizure models (ED₅₀ = 32 mg/kg). Bromine substitution (4-bromophenyl analog, ) further enhances anticonvulsant potency (ED₅₀ = 18 mg/kg), highlighting halogen-dependent bioactivity . - Sulfonamide and Heterocyclic Additions: Compound M12 () replaces the 4-chlorophenyl group with a piperidine-sulfonamide moiety, yielding antimicrobial activity (MIC = 8–16 μg/mL against S. aureus).
Insecticidal Activity
- Key Drivers: Pyridine-based analogs (e.g., compound 2, –3) with cyano and styryl groups exhibit superior insecticidal activity (LC₅₀ = 0.013 μg/mL) compared to cyclized thieno[2,3-b]pyridine derivatives (LC₅₀ = 0.027 μg/mL). The open-chain structure and electron-withdrawing cyano group enhance aphid toxicity .
Anticancer and Antimicrobial Effects
- Chalcone Hybrids: Compound 5a () inhibits STAT3/STAT5 signaling in hepatocellular carcinoma, with IC₅₀ values <5 μM. The chalcone moiety’s α,β-unsaturated ketone is critical for electrophilic interactions with cellular targets .
- Sulfonamide Derivatives :
Antimicrobial activity in M11 and M12 () correlates with the diethylsulfamoyl and piperidine-sulfonamide groups, which may disrupt bacterial membrane integrity or enzyme function .
Antiviral/Anti-Inflammatory Activity
- Sulfonyl Group Impact :
Hit15 (–7), featuring a 4-isopropylphenyl sulfonyl group, shows dual antiviral (43% inhibition at 10 μM) and anti-inflammatory activity (IC₅₀ = 1.2 μM for superoxide anion suppression). The sulfonyl group likely modulates neutrophil activation, suggesting a similar mechanism for the target compound’s tosyl group .
Physicochemical Data
Biological Activity
N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis and Chemical Structure
The compound can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl derivatives with thioacetamides and pyrimidine intermediates. The structural characteristics of this compound include a thioacetamide linkage and a pyrimidine ring, which are crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thioacetamide groups possess antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been evaluated for these compounds, indicating robust efficacy against strains such as Salmonella typhi and Bacillus subtilis .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 25 | 50 | Antibacterial |
| Compound B | 10 | 20 | Antifungal |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specifically, it demonstrates inhibitory activity against acetylcholinesterase (AChE) and urease. The inhibition mechanism is believed to involve binding to the active site of these enzymes, leading to decreased enzyme activity. This action is particularly relevant in the context of treating conditions like Alzheimer's disease and managing urea levels in patients with renal impairment .
The proposed mechanism for the biological activity of this compound involves:
- Covalent Bond Formation : The thioacetamide moiety may form covalent bonds with target enzymes or microbial proteins, leading to irreversible inhibition.
- Interaction with Reactive Species : The compound may also interact with reactive oxygen species (ROS), modulating oxidative stress responses in cells.
Preclinical Evaluations
In preclinical studies, compounds structurally related to this compound have been evaluated for their pharmacokinetic profiles and safety. For example, a related compound was administered orally in lipopolysaccharide-treated cynomolgus monkeys, demonstrating robust inhibition of plasma myeloperoxidase (MPO) activity . This suggests potential therapeutic applications in inflammatory diseases.
Clinical Implications
The biological activities observed in vitro raise the possibility for clinical applications in treating infections and conditions related to enzyme dysregulation. Further studies are needed to establish the safety profile and therapeutic window for these compounds in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
